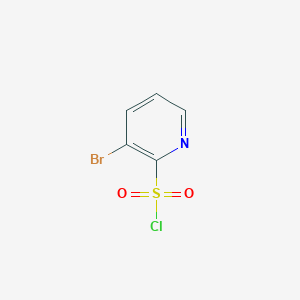

3-Bromopyridine-2-sulfonyl chloride

Description

Significance of Sulfonyl Chloride Functional Groups within Pyridine (B92270) Chemistry

The sulfonyl chloride group attached to a pyridine ring is a powerful and versatile functional group in organic synthesis. Pyridine-2-sulfonyl chlorides, in particular, are crucial precursors for the synthesis of 2-pyridinesulfonamides. These sulfonamides are not only significant in medicinal chemistry but also serve as important directing groups in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. tandfonline.com The general method for preparing these compounds often involves the oxidative chlorination of the corresponding 2-thiopyridines. tandfonline.com For instance, methods using agents like sodium hypochlorite (B82951) solution (bleach), chlorine gas, or a combination of Oxone and potassium chloride have been successfully employed. tandfonline.com A simple and effective laboratory-scale synthesis involves the NaClO2-mediated oxidative chlorination of azaarenethiols in water, which provides the desired sulfonyl chlorides in good yields after a straightforward extraction and concentration process. tandfonline.comtandfonline.com

The reactivity of the sulfonyl chloride group makes it an excellent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfur-containing derivatives. researchgate.net This reactivity is central to its role as a building block for creating complex molecular architectures.

Overview of Brominated Pyridine Scaffolds in Advanced Synthesis

Brominated pyridine scaffolds are vital intermediates in advanced organic synthesis, particularly in the fields of medicinal and materials chemistry. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents onto the pyridine ring, facilitating the construction of large libraries of compounds for drug discovery and the development of functional materials.

The synthesis of brominated pyridines can be achieved through several routes. For example, 2-amino-3-bromopyridine (B76627) can be prepared by the direct bromination of 2-aminopyridine (B139424) in an organic solvent. google.compatsnap.com Another key intermediate, 3-bromopyridine (B30812), can be synthesized by reacting pyridine with bromine in the presence of sulfuric acid. google.com The presence of the bromine atom on the pyridine ring significantly influences the molecule's electronic properties and provides a site for further chemical modification.

Research Trajectories for 3-Bromopyridine-2-sulfonyl chloride in Modern Chemical Transformations

While specific, published research on 3-Bromopyridine-2-sulfonyl chloride is limited, its structure allows for the projection of several promising research trajectories. The compound combines the reactivity of a 2-sulfonyl chloride with the synthetic versatility of a 3-bromopyridine.

A primary research avenue is its use as a precursor for novel sulfonamides. The reaction of 3-Bromopyridine-2-sulfonyl chloride with various primary and secondary amines would yield a library of 3-bromo-N-substituted-pyridine-2-sulfonamides. These compounds could be screened for a wide range of biological activities, given the prevalence of both sulfonamide and bromopyridine motifs in pharmaceuticals.

Furthermore, the bromine atom at the 3-position can be exploited in post-sulfonylation modifications. For example, a synthesized 3-bromo-pyridine-2-sulfonamide could undergo subsequent cross-coupling reactions to introduce further complexity and diversity. This dual functionality makes 3-Bromopyridine-2-sulfonyl chloride a potentially valuable building block for combinatorial chemistry and the targeted synthesis of complex molecules. Its application could also extend to the development of novel ligands for catalysis or functional organic materials where the specific substitution pattern is desired.

Chemical Properties of 3-Bromopyridine-2-sulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 1209950-34-4 | ukchemicalsuppliers.co.ukbldpharm.com |

| Molecular Formula | C5H3BrClNO2S | ukchemicalsuppliers.co.ukbldpharm.com |

| Molecular Weight | 256.51 g/mol | ukchemicalsuppliers.co.uk |

| MDL Number | MFCD13196329 | bldpharm.com |

| Boiling Point | No data available | bldpharm.com |

Related Brominated Pyridine Sulfonyl Chloride Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromopyridine-2-sulfonyl chloride | 1060808-87-8 | C5H3BrClNO2S | 256.51 |

| 2-Bromopyridine-3-sulfonyl chloride | 1060811-59-7 | C5H3BrClNO2S | 256.51 |

| 3-Bromo-2-chloropyridine-5-sulfonyl chloride | MFCD01318107 | C5H2BrCl2NO2S | 290.95 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXRQWJHHNNQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to 3 Bromopyridine 2 Sulfonyl Chloride

Precursor-Based Synthesis Pathways

These methods commence with pyridine (B92270) derivatives that are subsequently halogenated and converted into the target sulfonyl chloride.

Oxidative Chlorination of Pyridine-2-thiols and Sulfinates

A prevalent method for synthesizing sulfonyl chlorides is the oxidative chlorination of corresponding sulfur-containing precursors like thiols, disulfides, or sulfinates. nih.govchemicalbook.com For the synthesis of pyridine-2-sulfonyl chloride derivatives, this typically involves the treatment of a starting material such as 2,2′-dipyridyl disulfide or sodium pyridine-2-sulfinate with a chlorinating agent. chemicalbook.com

For instance, sodium 2-pyridinesulfinate can be reacted with N-chlorosuccinimide (NCS) in a solvent like dichloromethane. chemicalbook.com The resulting crude sulfonyl chloride solution can then be used directly in subsequent reactions. chemicalbook.com This approach is advantageous as it often proceeds under mild conditions. Similarly, treating 2,2′-dipyridyl disulfide with chlorine or bromine generates the corresponding 2-pyridinesulfenyl halide, which serves as a precursor to the sulfonyl chloride. chemicalbook.com This general strategy is applicable to substituted pyridines, suggesting a viable route from 3-bromo-2-mercaptopyridine or its disulfide derivative. The oxidative chlorination of thiols using reagents like NCS has been established as a practical method for preparing sulfonyl chlorides. nih.gov

Halogenation and Sulfonylation of Pyridine Derivatives

This strategy involves introducing the bromo and sulfonyl chloride functionalities onto a pyridine ring. Direct sulfonation of pyridine itself requires harsh conditions, often involving fuming sulfuric acid at high temperatures, and typically yields pyridine-3-sulfonic acid. google.comgoogle.com Converting pyridine-3-sulfonic acid to its corresponding sulfonyl chloride can be achieved by reacting it with reagents like phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com However, this provides the isomer with the sulfonyl chloride group at the 3-position, not the desired 2-position.

A more plausible, albeit multi-step, pathway could involve the synthesis of pyridine-3-sulfonic acid, followed by a sequence of reactions to introduce the bromine at the 3-position and relocate or newly introduce a sulfonyl chloride at the 2-position, though this is synthetically complex. A more direct route starts from 3-chloropyridine, which is oxidized to its N-oxide. This intermediate can then be sulfonated to form 3-sulfonic acid-pyridine-N-oxide, followed by catalytic reduction to yield pyridine-3-sulfonic acid. google.com Direct bromination of pyridine requires high temperatures and can lead to a mixture of products. google.com The halogenation of pyridines substituted with electron-withdrawing groups is generally difficult. youtube.com

Conversion from Sulfonyl Hydrazides via Halogenation

A modern and efficient method for generating sulfonyl chlorides involves the conversion of the more stable sulfonyl hydrazides. nih.gov This transformation can be accomplished by treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.govresearchgate.net

The general procedure involves stirring the sulfonyl hydrazide with two equivalents of NCS in a solvent like acetonitrile (B52724) at room temperature for a couple of hours. nih.govresearchgate.net This method is noted for its simplicity, rapidness, and clean reaction profile, often affording the sulfonyl chloride product in excellent yields. nih.gov This approach would start with the synthesis of 3-bromopyridine-2-sulfonyl hydrazide, which is then converted to the target sulfonyl chloride. Sulfonyl hydrazides themselves are typically synthesized from the corresponding sulfonyl chloride, which suggests this route is more applicable for using the hydrazide as a stable, storable precursor. nih.govacs.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Sulfonyl Hydrazide (general) | N-Chlorosuccinimide (NCS) | CH3CN, Room Temp, 2h | Sulfonyl Chloride | High | nih.govresearchgate.net |

Transformations from Functionalized Bromopyridine Intermediates

These approaches begin with a pyridine ring already bearing the bromine atom at the correct position, followed by the introduction of the sulfonyl chloride group.

Organometallic Approaches

Organometallic strategies, such as directed ortho-metalation, provide a powerful tool for regioselective functionalization of the pyridine ring. Starting with 3-bromopyridine (B30812), direct lithiation or Grignard formation can be challenging. However, metalation can be facilitated at the C-2 position. Subsequent reaction of the resulting organometallic intermediate with sulfur dioxide (SO₂), followed by treatment with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or NCS, would yield the desired 3-bromopyridine-2-sulfonyl chloride. While direct Grignard formation from 3-bromopyridine is known, its subsequent reaction to form a sulfonyl chloride is a plausible but specific application that requires careful optimization. nih.gov

Diazo-Reaction and Substitution Strategies from Aminopyridines

The Sandmeyer reaction and related diazotization strategies are classic and effective methods for introducing a variety of functional groups onto an aromatic ring, including sulfonyl chlorides. researchgate.netwikipedia.orgmasterorganicchemistry.com This pathway commences with 3-bromo-2-aminopyridine.

The synthesis of the precursor, 3-bromo-2-aminopyridine, can be achieved from the readily available 2-aminopyridine (B139424). chemicalbook.com The process involves the diazotization of 3-bromo-2-aminopyridine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.comorganic-chemistry.org This highly reactive intermediate is then subjected to a sulfochlorination reaction. This is typically achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. researchgate.netgoogle.comgoogle.com This method is widely used for preparing substituted pyridine-3-sulfonyl chlorides and can be adapted for the 2-sulfonyl chloride isomer. researchgate.netgoogle.comgoogle.com The reaction generally proceeds in an acidic aqueous medium at low temperatures (0-5 °C). google.comgoogle.com

| Precursor | Reaction Sequence | Key Reagents | Product | Reference |

| 3-Aminopyridine | 1. Diazotization 2. Sulfochlorination | 1. NaNO₂, H⁺ 2. SO₂, CuCl | Pyridine-3-sulfonyl chloride | google.comgoogle.com |

| 3-Bromo-2-aminopyridine | 1. Diazotization 2. Sulfochlorination | 1. NaNO₂, H⁺ 2. SO₂, CuCl | 3-Bromopyridine-2-sulfonyl chloride | researchgate.netwikipedia.org |

This approach is particularly valuable as it allows for the specific placement of the sulfonyl chloride group based on the position of the initial amino group. researchgate.net

Methodological Advancements and Synthetic Efficiency in 3-Bromopyridine-2-sulfonyl chloride Preparation

Recent advancements in synthetic organic chemistry have led to more efficient and environmentally benign methods for the preparation of sulfonyl chlorides, including 3-Bromopyridine-2-sulfonyl chloride. These advancements prioritize high yields, operational simplicity, and the use of less hazardous reagents.

Table 1: Synthesis of 2-amino-3-bromopyridine (B76627)

| Reactant | Reagent | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminopyridine | Bromine, Acetic Acid | Acetic Acid | Staged bromine addition, temperature control (0°C to 55°C) | High | google.compatsnap.com |

Once 2-amino-3-bromopyridine is obtained, two primary strategies can be employed for its conversion to 3-Bromopyridine-2-sulfonyl chloride.

Strategic Approach 1: Sandmeyer-Type Reaction

The Sandmeyer reaction is a versatile and widely used method for converting aromatic amines into various functional groups, including sulfonyl chlorides. organic-chemistry.orgnih.gov This approach involves the diazotization of 2-amino-3-bromopyridine followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

The general steps are as follows:

Diazotization: 2-amino-3-bromopyridine is treated with a source of nitrous acid, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid), at low temperatures to form the corresponding diazonium salt.

Sulfonylation: The diazonium salt solution is then added to a solution saturated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This results in the formation of 3-Bromopyridine-2-sulfonyl chloride.

Strategic Approach 2: Oxidation of 3-Bromopyridine-2-thiol (B151201)

An alternative route involves the synthesis and subsequent oxidation of 3-bromopyridine-2-thiol. This method offers a different pathway that can sometimes provide advantages in terms of substrate scope and reaction conditions.

The general steps are as follows:

Thiolation: The amino group of 2-amino-3-bromopyridine can be converted to a thiol group. This can be achieved through diazotization followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate (followed by hydrolysis) or thiourea.

Oxidative Chlorination: The resulting 3-bromopyridine-2-thiol is then oxidized to the sulfonyl chloride. Various oxidizing systems can be employed for this transformation, such as chlorine in an aqueous medium or a combination of an oxidant and a chloride source. organic-chemistry.orgorganic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to minimize environmental impact and enhance safety.

Use of Safer Solvents and Reagents: Traditional methods for sulfonyl chloride synthesis often employ hazardous reagents like thionyl chloride and phosphorus oxychloride. scientificlabs.com Modern approaches focus on using greener alternatives. For instance, aqueous reaction media are being explored for Sandmeyer-type reactions, which can reduce the reliance on volatile organic solvents. google.com The use of sulfur dioxide surrogates, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), can also mitigate the risks associated with handling gaseous sulfur dioxide. organic-chemistry.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can improve atom economy and reduce waste. For example, a one-pot conversion of a thiol to a sulfonamide via the in-situ formation of a sulfonyl chloride has been reported. organic-chemistry.org

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric quantities. Copper-catalyzed Sandmeyer reactions are a classic example. nih.gov Research into more efficient and recyclable catalysts is an active area of investigation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly reactive systems, such as the use of hydrogen peroxide and thionyl chloride for the rapid oxidation of thiols at room temperature, contributes to energy efficiency. organic-chemistry.org

Careful optimization of reaction conditions is crucial for maximizing the yield and purity of 3-Bromopyridine-2-sulfonyl chloride while minimizing the formation of byproducts.

Table 2: Optimization Parameters for Sulfonyl Chloride Synthesis

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | In diazotization, low temperatures (0-5°C) are critical to prevent the decomposition of the diazonium salt. In Sandmeyer reactions with some substituted pyridines, temperature can influence the product distribution, with higher temperatures potentially leading to undesired side products like de-halogenation. researchgate.net | Precise temperature control using cooling baths. Stepwise warming as needed for specific reaction stages. |

| Reagent Concentration and Addition Rate | The controlled addition of reagents, such as bromine during the synthesis of the precursor or the diazonium salt solution during the Sandmeyer reaction, can prevent localized high concentrations that may lead to side reactions and impurities. | Use of dropping funnels or syringe pumps for slow and controlled addition. |

| Catalyst Choice and Loading | In Sandmeyer reactions, the type and amount of copper catalyst (e.g., CuCl, CuBr, CuCl₂) can significantly impact the reaction rate and yield. | Screening of different copper salts and optimization of catalyst loading to find the most effective system. |

| pH Control | Maintaining the appropriate pH is essential, particularly during the work-up, to ensure the stability of the product and facilitate its extraction. | Careful addition of a base (e.g., sodium bicarbonate) to neutralize excess acid. |

| Solvent System | The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and ease of product isolation. | Utilizing co-solvents or biphasic systems to optimize reaction and separation. |

For instance, in the synthesis of pyridine-3-sulfonyl chloride, a related compound, methods have been developed that use an aqueous solution of sulfurous acid prepared from thionyl chloride and water, with controlled temperatures to enhance yield and safety. google.com Similarly, for the oxidation of thiols, the ratio of the thiol to the oxidizing agent (e.g., hydrogen peroxide) and the amount of the chlorinating agent are key parameters to optimize for achieving high yields in short reaction times. organic-chemistry.org These principles of optimization are directly applicable to the synthesis of 3-Bromopyridine-2-sulfonyl chloride.

Chemical Reactivity and Derivatization of 3 Bromopyridine 2 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a wide array of sulfur-containing compounds.

Formation of Sulfonamides and Related Sulfonyl Derivatives

The reaction of 3-bromopyridine-2-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields the corresponding sulfonamides. libretexts.orgorganic-chemistry.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting sulfonamides are important structural motifs in medicinal chemistry. libretexts.org

The general procedure involves the treatment of the sulfonyl chloride with an amine in a suitable solvent. researchgate.netnih.gov The reactivity of the amine and the steric hindrance around the nitrogen atom can influence the reaction conditions required. libretexts.org For instance, the reaction of 2-amino-5-bromopyridine-3-sulfonyl chloride with tertiary amines like triethylamine (B128534) can lead to the formation of sulfonylethenamines under aerobic conditions. researchgate.net

A variety of nucleophiles beyond simple amines can be employed to generate a diverse set of sulfonyl derivatives. researchgate.netnih.gov The development of one-pot procedures, where the sulfonyl chloride is generated in situ and immediately reacted with a nucleophile, offers an efficient route to these compounds. researchgate.netnih.gov

Table 1: Examples of Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 3-Bromopyridine-2-sulfonyl chloride | Primary/Secondary Amine | 3-Bromo-N-alkyl/aryl-pyridine-2-sulfonamide | libretexts.orgorganic-chemistry.org |

| 2-Amino-5-bromopyridine-3-sulfonyl chloride | Triethylamine | (E)-2-amino-5-bromo-N,N-diethyl-N-(pyridin-2-yl)ethenesulfonamide | researchgate.net |

Nucleophilic Sulfonation Reactions with Organometallic Reagents (e.g., Organozinc Reagents for Sulfone Synthesis)

Organometallic reagents, particularly organozinc compounds, serve as effective nucleophiles for the synthesis of sulfones from sulfonyl chlorides. rsc.org This reaction provides a direct route to unsymmetrical diaryl or alkyl-aryl sulfones, which are of significant interest in materials science and medicinal chemistry. rsc.orgorganic-chemistry.org The reaction of 3-bromopyridine-2-sulfonyl chloride with an organozinc reagent, such as an arylzinc or alkylzinc halide, would be expected to yield the corresponding 3-bromo-2-(organosulfonyl)pyridine.

The efficiency of these reactions can be influenced by the nature of the organometallic reagent and the reaction conditions. rsc.org For instance, the use of organozinc reagents has been shown to be advantageous in the synthesis of heteroaryl sulfones. nih.govmit.edu The reaction conditions are typically mild, and the process often exhibits good functional group tolerance. rsc.orgresearchgate.net

Table 2: Synthesis of Sulfones using Organozinc Reagents

| Sulfonyl Chloride | Organozinc Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenylzinc bromide | Phenyl p-tolyl sulfone | 91% | rsc.org |

| Benzenesulfonyl chloride | Phenylzinc bromide | Diphenyl sulfone | 85% | rsc.org |

PPh3-Mediated Nucleophilic Sulfonation with Arynes

A novel approach for the formation of diaryl sulfones involves the triphenylphosphine (B44618) (PPh3)-mediated nucleophilic sulfonation of sulfonyl chlorides with arynes. researchgate.netresearchgate.net In this reaction, the sulfonyl chloride, which typically acts as an electrophile, is induced to behave as a nucleophile. This transformation proceeds without a change in the oxidation state of the sulfur atom and demonstrates broad functional group tolerance. researchgate.net

The reaction is proposed to proceed through the formation of a phosphonium (B103445) salt intermediate from the reaction of PPh3 and the sulfonyl chloride. This intermediate then reacts with an in situ generated aryne to afford the corresponding aryl sulfone. researchgate.netresearchgate.net This method provides a direct and efficient pathway to a variety of aryl sulfones under mild conditions. researchgate.net

Transformations at the Bromine Substituent and Pyridine (B92270) Ring

The bromine atom on the pyridine ring of 3-bromopyridine-2-sulfonyl chloride provides a handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent at the 3-position of the pyridine ring is susceptible to these transformations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Palladium-catalyzed desulfitative C-H arylation reactions have been developed where (hetero)arenesulfonyl chlorides act as arylating agents. nih.gov In these reactions, the sulfonyl chloride group is extruded as sulfur dioxide. While this specific application with 3-bromopyridine-2-sulfonyl chloride as the arylating agent has not been explicitly detailed in the provided context, the principle suggests its potential in such transformations.

More commonly, the bromine atom serves as the reactive site for cross-coupling. For instance, palladium-catalyzed reactions of bromo-substituted pyridines with various coupling partners are well-established. rsc.org These reactions would allow for the synthesis of 3-aryl- or 3-heteroaryl-pyridine-2-sulfonyl chloride derivatives, which can then be further functionalized at the sulfonyl chloride moiety.

A study on the direct arylation of N-protected 3-haloindoles with benzenesulfonyl chlorides demonstrated that a bromo substituent could be retained during the coupling reaction, allowing for subsequent functionalization. nih.gov This suggests that the bromine on 3-bromopyridine-2-sulfonyl chloride could remain intact during certain palladium-catalyzed processes, enabling sequential derivatization of the molecule.

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of carbon-carbon bonds. In the context of 3-bromopyridine-2-sulfonyl chloride derivatives, this strategy allows for the coupling of two different electrophiles, such as an aryl or heteroaryl halide and an alkyl halide. nih.govnih.govthieme-connect.de This approach is particularly advantageous as it avoids the often challenging preparation and handling of organometallic reagents. nih.gov

Research has demonstrated the successful nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides, highlighting the potential for similar reactivity with 3-bromopyridine-2-sulfonyl chloride derivatives. nih.govnih.gov These reactions typically employ a nickel catalyst, often in combination with a ligand such as bathophenanthroline, and are carried out in a solvent like DMF. nih.govnih.gov The reaction conditions are designed to be orthogonal to other coupling methods like the Stille coupling. nih.gov The functional group tolerance of these nickel-catalyzed reactions is a significant advantage, allowing for the presence of esters, aldehydes, ketones, and other functionalities. rsc.orgresearchgate.net

A key challenge in these cross-couplings can be the competitive dimerization of the alkyl bromide. nih.gov However, the use of radical initiators like AIBN has been shown to decrease reaction times, suggesting a mechanism involving radical intermediates. nih.gov The development of spiro-bidentate-pyox ligands has also contributed to the success of these couplings, enabling the formation of Csp²–Csp³ bonds between aryl bromides and cyclic secondary alkyl bromides. rsc.org

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Halides

| Entry | Chloropyridine | Alkyl Bromide | Product | Yield (%) | Ref |

| 1 | 2-chloropyridine | 1-bromobutane | 2-butylpyridine | 65 | nih.gov |

| 2 | 2-chloro-5-nitropyridine | 1-bromohexane | 2-hexyl-5-nitropyridine | 72 | nih.gov |

| 3 | 2-chloro-3-methylpyridine | 1-bromopropane | 3-methyl-2-propylpyridine | 58 | nih.gov |

Directed C-H Functionalization and Metalation Strategies (e.g., ortho-Magnesiation)

Directed C-H functionalization represents a highly efficient strategy for the synthesis of complex molecules by selectively activating otherwise inert C-H bonds. nih.govmdpi.com In the case of pyridine derivatives, the nitrogen atom can act as a directing group, facilitating functionalization at specific positions. nih.goveurekaselect.com However, the coordinating ability of the pyridine nitrogen can also present challenges, sometimes necessitating blocking strategies. eurekaselect.com

Ortho-magnesiation is a powerful metalation technique that allows for the regioselective functionalization of aromatic and heterocyclic compounds. rsc.orgnih.gov The use of reagents like sBu₂Mg in toluene (B28343) has been shown to enable the mild and regioselective ortho-magnesiation of various N-arylated pyrazoles and other heterocycles. rsc.orgnih.gov This method allows for the introduction of a wide range of electrophiles, including aldehydes, ketones, and acyl chlorides. rsc.orgnih.gov

For pyridine derivatives, directed metalation strategies can provide access to functionalized products that are difficult to obtain through other means. The choice of the metalating agent and reaction conditions is crucial for achieving high regioselectivity. For instance, the use of TMPMgCl·LiCl has been employed for the regioselective C-H magnesiation at the C-4 position of certain pyridazinone derivatives. nih.gov The resulting organomagnesium reagents can then be trapped with various electrophiles to generate a diverse array of substituted heterocycles. rsc.orgnih.govnih.gov

Table 2: Regioselective Magnesiation and Functionalization of N-Aryl Pyrazoles

| Entry | N-Aryl Pyrazole | Electrophile | Product | Yield (%) | Ref |

| 1 | 1-phenyl-1H-pyrazole | Benzaldehyde | (1-phenyl-1H-pyrazol-5-yl)(phenyl)methanol | 86 | nih.gov |

| 2 | 1-(4-methoxyphenyl)-1H-pyrazole | N-methoxy-N-methylacetamide | 1-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)ethan-1-one | 74 | nih.gov |

| 3 | 1-(p-tolyl)-1H-pyrazole | 3-bromocyclohex-1-ene | 5-(cyclohex-2-en-1-yl)-1-(p-tolyl)-1H-pyrazole | 90 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Bromopyridine Moiety (e.g., Amination, Alkoxylation, Hydroxylation)

The bromine atom on the 3-bromopyridine-2-sulfonyl chloride backbone is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by electron-withdrawing groups. masterorganicchemistry.comrsc.orgnih.gov The sulfonyl chloride group at the 2-position acts as a powerful electron-withdrawing group, facilitating nucleophilic attack at the C3 position.

Amination: The reaction of bromopyridines with amines is a common method for the synthesis of aminopyridine derivatives. youtube.comnih.gov While palladium-catalyzed aminations are widely used, direct SNAr can be an effective and more environmentally friendly alternative, especially for activated heteroaryl chlorides. nih.gov The presence of an additional electron-withdrawing group, such as a nitro group, can significantly enhance the reactivity of the pyridine substrate towards amination. nih.gov

Alkoxylation and Hydroxylation: The introduction of alkoxy and hydroxy groups can also be achieved through SNAr reactions. sci-hub.seresearchgate.netnih.govresearchgate.net While the direct hydroxylation of aryl fluorides can be challenging, catalytic methods have been developed to facilitate this transformation. sci-hub.senih.gov Rhodium catalysts have been shown to be effective for the hydroxylation and alkoxylation of aryl fluorides, proceeding through a Meisenheimer-type intermediate. sci-hub.senih.gov These reactions can be applied to a broad range of electron-rich and neutral aryl fluorides that are typically inert under classical SNAr conditions. sci-hub.senih.gov The reaction of 5-bromo-1,2,3-triazines with phenols has also been reported as a route to 3-aryloxy-pyridines. acs.org

The general reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. rsc.orgnih.gov The reaction proceeds through a negatively charged intermediate, and the rate is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Table 3: SNAr Reactions of Halopyridines

| Entry | Halopyridine | Nucleophile | Product | Conditions | Ref |

| 1 | 2-Chloro-5-nitropyridine | Morpholine | 4-(5-nitropyridin-2-yl)morpholine | Water, KF, 100°C | nih.gov |

| 2 | 2-Fluoropyridine | Piperidine | 1-(pyridin-2-yl)piperidine | Methanol | nih.gov |

| 3 | 4-Fluorotoluene | NaOH | p-Cresol | 309°C (2% yield) | sci-hub.se |

Intramolecular and Intermolecular Cyclization Pathways

The dual functionality of 3-bromopyridine-2-sulfonyl chloride and its derivatives provides a powerful platform for the construction of a variety of fused heterocyclic systems through cyclization reactions. These pathways can be either intramolecular, where the reacting moieties are part of the same molecule, or intermolecular, involving the reaction of two separate molecules.

Synthesis of Fused Heterocyclic Systems (e.g., Aza-indoles, Aza-carbazoles, Biaryl Sultams)

Aza-indoles and Aza-carbazoles: The 7-azaindole (B17877) framework is a key structural motif in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Synthetic strategies towards these systems often involve the functionalization of a pre-existing pyridine or indole (B1671886) core. While direct synthesis from 3-bromopyridine-2-sulfonyl chloride is not explicitly detailed in the provided context, the general importance of this scaffold highlights the potential utility of this starting material in their synthesis. nih.govresearchgate.net

Biaryl Sultams: Biaryl sultams are a class of sulfur-containing heterocyclic compounds. nih.govrsc.org Research has shown that intramolecular radical cyclization of sulfonamides derived from bromopyridines can lead to the formation of bipyridine sultams. nih.gov This process involves the generation of a pyridyl radical that undergoes an intramolecular addition to the other pyridine ring. nih.gov Visible-light-promoted denitrogenative cyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides has also been developed as a novel approach for the preparation of biaryl sultams. rsc.org

[3+2] Annulation Reactions (e.g., Indolizine Formation)

[3+2] annulation reactions are a valuable tool for the construction of five-membered heterocyclic rings. chim.it

Indolizine Formation: Indolizines and their derivatives are an important class of N-fused heterocycles. organic-chemistry.org One common synthetic route involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. chim.it A novel method for synthesizing indolizine-functionalized sulfonyl fluorides has been developed through the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides. rsc.orgresearchgate.net This transformation is notable for its efficiency and mild, transition-metal-free reaction conditions. rsc.orgresearchgate.net Additionally, a self-[3+2] annulation reaction of pyridinium salts has been reported for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Radical-Mediated Cyclizations

Radical-mediated reactions offer a powerful alternative to traditional ionic pathways for the formation of C-C and C-heteroatom bonds. mdpi.com These reactions often proceed under mild conditions and exhibit unique selectivity.

Intramolecular radical cyclization has been successfully employed in the synthesis of bipyridine sultams from sulfonamides derived from bromopyridines. nih.gov In these reactions, a pyridyl radical is generated, which then undergoes an intramolecular ipso- or ortho-substitution to form the cyclized product. nih.gov The reaction conditions can be controlled to favor the desired cyclization pathway. Radical addition-initiated trifunctionalization reactions of alkenes and alkynes have also been explored, showcasing the versatility of radical chemistry in constructing complex molecular scaffolds. mdpi.com

Mechanistic Elucidation of Reactions Involving 3 Bromopyridine 2 Sulfonyl Chloride

Investigation of Catalytic Cycles and Intermediates

Understanding the step-by-step molecular transformations is fundamental to optimizing reaction conditions and outcomes. This section delves into the mechanistic pathways of reactions catalyzed by palladium and nickel, as well as those mediated by magnesium.

Palladium-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination, Ligand Effects)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The catalytic cycle for reactions involving 3-Bromopyridine-2-sulfonyl chloride typically involves a sequence of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

Oxidative Addition: The cycle generally initiates with the oxidative addition of the 3-bromopyridine-2-sulfonyl chloride to a low-valent palladium(0) complex. nobelprize.orgcsbsju.edu This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. csbsju.edu The reactivity of aryl halides in this step generally follows the order I > Br > OTf > Cl > F. libretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the energetics of this process. uvic.ca Computational studies have shown that for some aryl halides, the oxidative addition may proceed through a monoligated palladium complex, which can be more reactive than the bisligated species. uvic.ca

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium(II) center, displacing the halide. nobelprize.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. nobelprize.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orgcsbsju.edu

Chloride ions can play a significant role in these reactions by modifying the kinetics of the oxidative addition and altering the structure of the resulting palladium(II) complexes. researchgate.net

| Catalytic Step | Description | Key Factors |

| Oxidative Addition | Cleavage of the C-Br bond and formation of a Pd(II) intermediate. csbsju.edu | Nature of the halide, phosphine ligands, palladium ligation state. libretexts.orguvic.ca |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. nobelprize.org | Nature of the organometallic reagent. |

| Reductive Elimination | Coupling of the organic groups on the Pd(II) complex to form the product and regenerate the Pd(0) catalyst. nobelprize.org | Electronic and steric properties of the ligands. |

Nickel-Catalyzed Radical-Chain Mechanisms in Cross-Couplings

Nickel catalysts offer an alternative to palladium and are particularly effective in promoting reactions through radical mechanisms. nih.govnih.gov These cross-electrophile coupling (XEC) reactions are advantageous as they can couple two different electrophiles. orgsyn.org

The catalytic cycle often begins with the reduction of a Ni(II) precursor to a Ni(0) species, which then reacts with the aryl halide (3-bromopyridine-2-sulfonyl chloride) to form a Ni(II)-aryl intermediate. orgsyn.org Concurrently, the second electrophile (an alkyl halide) is converted into an alkyl radical. orgsyn.org This radical is then captured by the Ni(II)-aryl complex to generate a high-valent Ni(III) species. nih.govnih.govorgsyn.org Subsequent reductive elimination from this Ni(III) intermediate affords the cross-coupled product and a Ni(I) species, which can then be reduced to regenerate the active Ni(0) catalyst. nih.govnih.govorgsyn.org

The use of nickel is advantageous due to its lower cost compared to palladium and its ability to activate a broader range of electrophiles, including those with sluggish reactivity. uci.edu

Magnesium-Mediated Processes and Synergistic Reactivity

Magnesium plays a crucial role in the formation of Grignard reagents, which are potent nucleophiles in cross-coupling reactions. The synthesis of pyridyl Grignard reagents, such as 5-bromopyridyl-2-magnesium chloride, has been achieved through an iodo-magnesium exchange reaction. nih.gov This intermediate can then react with various electrophiles to produce functionalized pyridines. nih.gov

In the context of 3-bromopyridine-2-sulfonyl chloride, magnesium-mediated processes can facilitate the formation of pyridyne intermediates. For instance, regioselective lithiation followed by treatment with an aryl- or alkylmagnesium halide can lead to the formation of a 3,4-pyridyne upon heating. researchgate.net The subsequent regioselective addition of the Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position, yields 2,3,4-trisubstituted pyridines. researchgate.net

Understanding Regioselectivity and Stereoselectivity

The ability to control where and how a reaction occurs is a cornerstone of modern synthetic chemistry. For reactions involving 3-bromopyridine-2-sulfonyl chloride, understanding the factors that govern regioselectivity and stereoselectivity is paramount for the synthesis of specific isomers.

Pyridyne Intermediates and Selectivity in Substitution Reactions

Pyridynes are highly reactive intermediates, analogous to benzynes, that can be generated from pyridine (B92270) derivatives. wikipedia.org The formation of a 3,4-pyridyne from a precursor like 3-bromopyridine (B30812) can lead to a mixture of products if the subsequent nucleophilic addition is not selective. nih.gov However, the regioselectivity of these reactions can be controlled. nih.gov

For example, the generation of a 3,4-pyridyne from 3-chloro-2-ethoxypyridine (B70323) can be achieved through regioselective lithiation and subsequent reaction with a Grignard reagent. researchgate.net The addition of the Grignard reagent occurs selectively at the C4 position of the pyridyne. researchgate.net This selectivity is a key aspect of controlling the final product's structure.

Directed Group Effects and Steric Considerations

The substituents present on the pyridine ring can exert significant influence on the regioselectivity of reactions. These "directing groups" can electronically or sterically guide an incoming reagent to a specific position.

In the case of pyridynes, a substituent at the C2 position can direct the incoming nucleophile to the C4 position. nih.gov This has been demonstrated with amide and oxygen-containing substituents. nih.gov The sulfamoyl group has also been shown to be an effective directing group for controlling the regioselectivity of 3,4-pyridyne reactions, leading to the formation of functionalized pyridines that would otherwise be difficult to access. nih.gov

Advanced Applications of 3 Bromopyridine 2 Sulfonyl Chloride in Chemical Synthesis

Contributions to Materials Science through Organic Synthesis

Precursors for OLED Materials

The development of novel materials for OLEDs is a dynamic area of research, constantly seeking to improve efficiency, color purity, and operational lifetime. Pyridine-containing compounds are frequently incorporated into OLED materials due to their electron-deficient nature, which can be beneficial for creating charge-transporting or emissive layers. In principle, 3-Bromopyridine-2-sulfonyl chloride could serve as a starting material for various components of OLEDs.

The sulfonyl chloride group is a reactive handle that can be readily converted into sulfonamides or sulfonate esters. This transformation allows for the attachment of various functional groups, such as hole-transporting carbazole (B46965) moieties or electron-transporting triazine units. The bromine atom on the pyridine (B92270) ring offers a site for subsequent cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions. This dual functionality would enable the construction of complex, multifunctional molecules essential for high-performance OLEDs, including thermally activated delayed fluorescence (TADF) emitters or hosts for phosphorescent emitters.

Despite this theoretical potential, a thorough review of scientific databases and patent literature does not reveal specific examples or detailed research studies where 3-Bromopyridine-2-sulfonyl chloride is explicitly used as a direct precursor in the synthesis of OLED materials. Research in this area tends to focus on other pyridine sulfonyl chloride isomers or alternative synthetic pathways.

Ligand Synthesis in Organometallic Chemistry

In the field of organometallic chemistry, the design and synthesis of new ligands are crucial for developing catalysts with enhanced activity, selectivity, and stability. Pyridine-based ligands are ubiquitous due to their ability to coordinate with a wide range of metal centers. The electronic properties of the pyridine ring can be finely tuned by substituents, thereby influencing the catalytic performance of the resulting metal complex.

3-Bromopyridine-2-sulfonyl chloride possesses two key features that could be exploited for ligand synthesis. The sulfonyl chloride can be reacted with primary or secondary amines to form sulfonamide derivatives. If the amine contains another donor atom, this can lead to the formation of bidentate or polydentate ligands. The nitrogen atom of the pyridine ring and the sulfonamide group could then coordinate to a metal center. Furthermore, the bromine atom provides a reactive site for introducing other coordinating groups, such as phosphines, through cross-coupling reactions. This would allow for the synthesis of P,N-type ligands, which are highly effective in many catalytic transformations.

Emerging Research Directions and Future Perspectives for 3 Bromopyridine 2 Sulfonyl Chloride

Innovations in Sustainable Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste, prompting a shift towards more environmentally benign approaches. Future research is focused on developing "green" synthetic routes to 3-Bromopyridine-2-sulfonyl chloride that minimize environmental impact while maximizing efficiency.

Key areas of innovation include:

Alternative Chlorinating Agents: Research is moving away from traditional reagents like phosphorus pentachloride and phosphorus oxychloride, which produce corrosive and environmentally harmful byproducts. google.com Newer methods employ reagents such as N-chlorosuccinimide (NCS) for the conversion of sulfonyl hydrazides into sulfonyl chlorides under mild conditions. mdpi.com Another approach involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the oxidative chlorination of corresponding thiols, which can be performed in sustainable solvents like water or ethanol. researchgate.net

Solvent Minimization and Use of Green Solvents: Efforts are being made to replace volatile organic compounds (VOCs) with greener alternatives. researchgate.net This includes using water, ethanol, or deep eutectic solvents (DES) as reaction media. researchgate.net These solvents are not only less toxic but can also simplify product isolation and reduce waste streams.

One-Pot Syntheses: Developing one-pot procedures where the corresponding thiol or sulfonyl hydrazide is converted directly into the sulfonyl chloride and used in a subsequent reaction without isolation is a major goal. This approach, known as in-situ generation, reduces the number of workup and purification steps, saving time, resources, and energy. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Pyridine-3-sulfonic acid google.com | Thiols, Sulfonyl hydrazides mdpi.comresearchgate.net |

| Reagents | Phosphorus pentachloride, Phosphorus oxychloride google.com | N-Chlorosuccinimide (NCS), Sodium dichloroisocyanurate (NaDCC) mdpi.comresearchgate.net |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, Deep Eutectic Solvents (DES) researchgate.net |

| Byproducts | Phosphorus-containing acidic waste google.com | Succinimide, Isocyanuric acid (often recyclable or less harmful) |

| Reaction Conditions | Often harsh, requiring high temperatures google.com | Mild, often at room temperature mdpi.com |

| Process | Multi-step with isolation of intermediates | One-pot, in-situ generation and reaction researchgate.net |

Development of Highly Selective and Efficient Catalytic Systems

The development of novel catalytic systems is paramount for enhancing the synthetic utility of 3-Bromopyridine-2-sulfonyl chloride. The presence of multiple reactive sites—the sulfonyl chloride group and the bromo-substituted pyridine (B92270) ring—allows for diverse, selective transformations if the appropriate catalyst is employed.

Future research in this area will likely focus on:

Catalytic C-S Coupling Reactions: While the primary use of sulfonyl chlorides is in the formation of sulfonamides, their use in carbon-sulfur bond formation is an expanding field. Metal-catalyzed reactions, such as copper-catalyzed couplings of sulfonyl chlorides with boronic acids, could provide direct access to sulfones, which are important pharmacophores. researchgate.net

Selective Cross-Coupling of the Pyridine Ring: The bromine atom on the pyridine ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A key challenge is to develop catalytic systems that are chemoselective, promoting reaction at the C-Br bond without affecting the sulfonyl chloride moiety. This would enable the late-stage functionalization of the pyridine core, providing rapid access to diverse libraries of compounds.

Asymmetric Catalysis: For the synthesis of chiral sulfonamides or other derivatives, the development of enantioselective catalytic methods is a significant frontier. This could involve chiral catalysts that control the stereochemistry of reactions involving either the sulfonyl group or substituents introduced via the pyridine ring.

Table 2: Potential Catalytic Systems for Transformations of 3-Bromopyridine-2-sulfonyl chloride

| Transformation Type | Catalyst System | Potential Product | Research Goal |

|---|---|---|---|

| Sulfonamide Formation | Amines (often base-catalyzed) | Sulfonamides | Development of milder, more efficient catalysts for challenging amine couplings. |

| C-S Coupling | Copper(I) Iodide (CuI) / Ligand | Diaryl Sulfones | Direct formation of C-S bonds, avoiding thiol or sulfinate intermediates. researchgate.net |

| Suzuki Coupling | Palladium(0) / Phosphine (B1218219) Ligand | Aryl-substituted Bromopyridines | Selective C-C bond formation at the C-Br position. |

| Heck Coupling | Palladium(0) / Base | Alkene-substituted Bromopyridines | Introduction of vinyl groups for further diversification. |

| Sonogashira Coupling | Palladium(0) / Copper(I) / Ligand | Alkyne-substituted Bromopyridines | Installation of alkyne functionalities. |

Unexplored Reactivity Patterns and Transformation Pathways

Beyond its established role as a precursor to sulfonamides, 3-Bromopyridine-2-sulfonyl chloride possesses the potential for novel and unexplored chemical transformations. The unique electronic and steric environment created by the adjacent bromo and sulfonyl chloride groups could lead to unique reactivity.

Future investigations may explore:

Intramolecular Cyclization Reactions: Designing substrates where a nucleophilic group can be tethered to the pyridine ring, allowing for intramolecular cyclization via reaction with the sulfonyl chloride. This could provide access to novel fused heterocyclic systems containing a sultam (cyclic sulfonamide) moiety.

Reactions with Bidentate Nucleophiles: The reaction with molecules containing two nucleophilic sites (e.g., 2-aminopyridines, 2-aminothiazoles) could lead to the formation of complex, fused heterocyclic structures, such as thiadiazino-benzopyranones, which have shown potential biological activity. mdpi.com

Reductive Coupling and Desulfonylation: Investigating reductive conditions that could either couple two molecules of the sulfonyl chloride or selectively remove the sulfonyl group to generate 3-bromopyridine (B30812). While seemingly a step backward, selective desulfonylation could be useful as a protecting group strategy in a multi-step synthesis.

Generation of Sulfonyl Radicals: Under specific oxidative conditions, sulfonyl chlorides can be precursors to sulfonyl radicals. mdpi.com Trapping these radicals with alkenes or alkynes would represent a novel pathway for the formation of C-S bonds and the synthesis of complex sulfonated molecules.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demand and improve safety and reproducibility, the integration of modern chemical manufacturing technologies is essential. Flow chemistry and automation offer significant advantages over traditional batch processing for the synthesis of reactive intermediates like sulfonyl chlorides. mdpi.comresearchgate.net

Key benefits and future directions include:

Improved Yield and Purity: Flow chemistry enables precise control over residence time, stoichiometry, and temperature, often leading to higher yields and purities compared to batch reactions. mdpi.comresearchgate.net This reduces the need for extensive purification, making the process more efficient.

Scalability and Automation: Flow chemistry systems are readily scalable by extending the operation time or by "numbering up" (running multiple reactors in parallel). soci.org The integration of process automation, using feedback loops and real-time monitoring, ensures consistent product quality and allows for unattended operation, significantly improving spacetime yield. mdpi.comresearchgate.net An automated continuous system using continuous stirred-tank reactors (CSTRs) has been successfully developed for the scalable production of aryl sulfonyl chlorides. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. mdpi.com | Enhanced safety due to small reactor volumes and better thermal control. researchgate.net |

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; achieved by extending run time or parallelization. soci.org |

| Process Control | Less precise; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Yield & Purity | Often lower due to side reactions and longer reaction times. | Generally higher and more consistent. mdpi.com |

| Automation | Difficult to fully automate. | Easily integrated with automated control and real-time analytics. mdpi.comresearchgate.net |

| Spacetime Yield | Lower. | Significantly higher, leading to more efficient production. mdpi.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-bromopyridine-2-sulfonyl chloride?

The synthesis typically involves sulfonation and halogenation of pyridine derivatives. Key parameters include:

- Temperature control : Reactions often proceed at 0–5°C to avoid decomposition of the sulfonyl chloride intermediate .

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to stabilize reactive intermediates .

- Catalysts : Lewis acids like AlCl₃ may enhance regioselectivity during halogenation . Methodological Tip : Monitor reaction progress via TLC or HPLC, as over-halogenation can lead to byproducts like 3,5-dibromopyridine derivatives.

Q. How can researchers characterize 3-bromopyridine-2-sulfonyl chloride and confirm its purity?

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in 3-bromopyridine-2-sulfonyl chloride?

The pyridine ring’s electron-withdrawing sulfonyl chloride group directs nucleophilic attack to the meta position (C-5) due to resonance and inductive effects. Computational studies (DFT) suggest:

- Charge distribution : The sulfonyl group creates a partial positive charge at C-2 and C-6, disfavoring substitution at these positions .

- Steric effects : Bulky nucleophiles preferentially attack C-5 due to reduced steric hindrance . Methodological Tip : Use kinetic isotope effects (KIE) or Hammett plots to validate electronic vs. steric contributions.

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 40–85%) may arise from:

- Catalyst choice : Pd(PPh₃)₄ vs. Pd(dba)₂ affects stability of intermediates .

- Solvent/base systems : DMF/Et₃N vs. THF/K₂CO₃ influence reaction rates and byproduct formation . Data Contradiction Analysis :

| Study | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| A | Pd(PPh₃)₄ | DMF | 65% | |

| B | Pd(dba)₂ | THF | 85% |

Q. What strategies improve the stability of 3-bromopyridine-2-sulfonyl chloride in aqueous media?

The compound hydrolyzes readily in water. Stabilization methods include:

Q. How can derivatives of this compound be designed for selective enzyme inhibition in drug discovery?

- Targeted functionalization : Replace the Br atom with bioisosteres (e.g., CF₃) to enhance binding to hydrophobic enzyme pockets .

- Sulfonamide linkage : Couple with pharmacophores (e.g., heterocycles) to modulate selectivity for kinases or proteases . Case Study : Derivatives of 3-bromopyridine-2-sulfonyl chloride showed IC₅₀ values <1 µM against tyrosine kinase receptors in preclinical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.